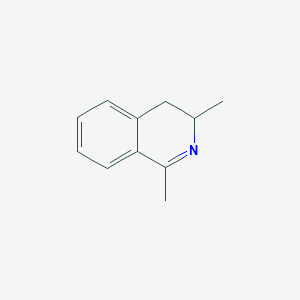

1,3-Dimethyl-3,4-dihydroisoquinoline

Overview

Description

1,3-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic compound featuring a partially saturated isoquinoline backbone with methyl substituents at positions 1 and 2. The compound’s synthetic accessibility and tunable substituents make it a versatile scaffold for drug discovery.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-3,4-dihydroisoquinoline derivatives exhibit a range of biological activities, making them valuable in drug development. Some notable applications include:

- Antispasmodic Activity : Recent studies have shown that certain derivatives possess significant spasmolytic effects on smooth muscle tissues. For instance, compounds derived from this compound demonstrated the ability to induce relaxation in gastrointestinal smooth muscles, suggesting potential therapeutic uses in treating conditions like irritable bowel syndrome (IBS) .

- Antioxidant Properties : The antioxidant activity of these compounds has been evaluated using various assays. One study reported that specific derivatives exhibited superior radical scavenging activity compared to standard antioxidants like quercetin and rutin . This suggests their potential role in mitigating oxidative stress-related diseases.

Synthetic Organic Chemistry

The synthesis of this compound and its derivatives is an area of active research.

- Synthesis Methods : Several synthetic routes have been developed to produce this compound efficiently. For example, a method involving the N-alkylation of 3-substituted dihydroisoquinolinone derivatives via iminium intermediates has been reported. This method allows for the generation of various N-alkylated products under mild conditions .

- Reactivity as a Reagent : The compound serves as a valuable reagent in organic synthesis. Its reactivity enables the formation of complex molecules through various transformations, including cyclization and oxidation reactions .

Pharmacological Insights

Research into the pharmacological properties of this compound has revealed several important insights:

- Bioavailability and Toxicity : Computational studies have indicated favorable bioavailability scores for these compounds, suggesting good absorption characteristics . However, some derivatives are predicted to inhibit cytochrome P450 enzymes, which could lead to potential drug-drug interactions and toxicity concerns .

- Therapeutic Potential : Given their diverse pharmacological activities, these compounds are being explored for their potential therapeutic applications beyond gastrointestinal disorders. Their roles in neuropharmacology and as modulators of neurotransmitter systems are currently under investigation.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| 5b | Antispasmodic | Significant relaxation effect on smooth muscle |

| 5d | Antioxidant | Higher inhibition percentage than rutin |

| 5a | Bioavailability | Good absorption characteristics |

Table 2: Synthesis Yield Data

| Synthesis Method | Yield (%) |

|---|---|

| N-Alkylation of dihydroisoquinolinone derivatives | Up to 98% |

| Cyclization from methyleugenol | 74.92% |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Saturation State and Pharmacokinetics

- 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Methyl-TIQ: Fully saturated analogs show efficient blood-brain barrier penetration (brain-to-blood ratio: 4.5:1) but undergo rapid hydroxylation (4-OH-TIQ: 2.7–8.7% excretion). The 1,3-dimethyl variant’s partial unsaturation may reduce metabolic oxidation compared to TIQ .

Kinase Inhibition

- 1-Aryl Derivatives : JNK3 inhibitors with >1000-fold selectivity over JNK1, attributed to chloro-substituent interactions in the ATP-binding pocket .

- 1,4-Disubstituted Analogs : Tubulin polymerization inhibitors (e.g., IC₅₀ = 0.5–2.0 μM), demonstrating how substitution patterns redirect activity from kinases to cytoskeletal targets .

Antimicrobial and CNS Effects

- 6,7-Dimethoxy Derivatives : Exhibit antibacterial activity (MIC = 8–32 μg/mL) due to enhanced membrane permeability from methoxy groups .

- 1,3-Dimethyl Variant : Predicted CNS activity via analogy to 1-methyl-TIQ, which accumulates in the brain and modulates dopaminergic pathways .

Pharmacokinetic and Metabolic Profiles

- Metabolism: 1-Methyl-TIQ: Excreted 72% unchanged, with minor hydroxylation (8.7% 4-OH-1MeTIQ) and trace N-methylation .

Table 2: Key Pharmacokinetic Parameters

| Compound | % Excreted Unchanged | Major Metabolites | Brain Penetration |

|---|---|---|---|

| 1,3-Dimethyl-3,4-dihydroisoquinoline | Predicted: ~60–70% | 4-OH, N-oxide derivatives | Moderate–High |

| 1-Methyl-TIQ | 72% | 4-OH-1MeTIQ (8.7%) | High |

| 3,3-Dimethyl-N-oxide | N/A | Stable nitrone radical adducts | High |

Preparation Methods

Bischler-Napieralsky Cyclization

The Bischler-Napieralsky reaction is a classical approach for synthesizing 3,4-dihydroisoquinoline derivatives. For 1,3-dimethyl-substituted analogs, the method involves cyclization of N-formyl-2-phenylethylamine precursors. A critical limitation arises when electron-donating groups are absent in the para position of the aromatic ring, leading to low yields (≤30%) due to competing side reactions . To circumvent this, researchers have employed substituted starting materials. For example, 3-methoxyphenol derivatives were functionalized via silylation and lithiation steps to introduce methyl groups at strategic positions before cyclization .

Recent modifications include using polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) at 170°C to enhance cyclization efficiency. This method achieved a 67% yield for unsubstituted 3,4-dihydroisoquinoline , though yields for 1,3-dimethyl variants remain unreported. Challenges include regioselectivity control and purification difficulties, necessitating advanced chromatographic techniques.

Dehydrogenation of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

A patented method involves partial dehydrogenation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline using elemental sulfur . The reaction proceeds via a thiol intermediate, followed by hydrogen sulfide elimination to yield the target compound. Key parameters include:

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | Toluene or butanol | 90–95% |

| Sulfur stoichiometry | 1:10 (substrate:S₈) | — |

| Reaction time | 4–20 hours | — |

This method is scalable and avoids harsh oxidants, but requires careful temperature control to prevent over-dehydrogenation. The product is isolated via solvent evaporation or acidic extraction .

Biocatalytic Asymmetric Synthesis

Enzymatic reduction of imine intermediates offers a stereoselective route to chiral 1,3-dimethyl-3,4-dihydroisoquinolines. A recent study utilized imine reductases (IREDs) with glucose dehydrogenase (GDH) for cofactor regeneration . The reaction system included:

-

Substrate : 1,3-dimethyl-3,4-dihydroisoquinoline imine

-

Enzymes : IRED (1.6 mol%), GDH (1 mol%)

-

Cofactor : NADP⁺ (10 mol%)

-

Conditions : Tris-HCl buffer (pH 8), 30°C, 24 hours

Post-reaction workup involved basification (pH 10) and ethyl acetate extraction, yielding enantiomerically pure product with >99% ee . This method is eco-friendly but requires specialized enzymes and optimization for industrial-scale production.

N-Alkylation Followed by Oxidation

A two-step strategy involves N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline followed by oxidation to introduce the 1-methyl group . Key steps include:

-

Alkylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) forms the iminium salt.

-

Oxidation : Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) convert the iminium intermediate to the dihydroisoquinolinone, which is reduced back to the dihydroisoquinoline.

Comparative Analysis of Methods

Properties

CAS No. |

88422-85-9 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1,3-dimethyl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C11H13N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8H,7H2,1-2H3 |

InChI Key |

MFRSLKXLFAZRBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC=C2C(=N1)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.